
3-Methylsalicylaldoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylsalicylaldoxime is an organic compound with the molecular formula C8H9NO2. It is a derivative of salicylaldoxime, where a methyl group is substituted at the third position of the benzene ring. This compound is known for its chelating properties and is used in various scientific research applications, including pharmaceuticals, catalysis, and material science.
作用机制
Target of Action
3-Methylsalicylaldoxime is a chemical compound that has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 . It demonstrates inhibitory activity without reversible effects by divalent cations .
Mode of Action
The mode of action of this compound involves its role as the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This suggests that the compound works by preventing the effective combination of C’3 with EAC’1,4,2, rather than by destroying C’3 itself .
Biochemical Pathways
Given its role as a chelator, it’s likely that it interacts with various biochemical pathways involving transition metal ions .
Result of Action
The result of this compound’s action is the inhibition of immune hemolysis by specifically targeting the interaction between EAC’1,4,2 and C’3, without reversible effects by divalent cations . This suggests that the compound could have potential applications in conditions where immune hemolysis is a concern.
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. While specific information on this compound is limited, factors such as pH can influence the action of many compounds. For instance, this compound acts as a bidentate ligand in highly acidic media .
生化分析
Biochemical Properties
3-Methylsalicylaldoxime is known to interact with various enzymes, proteins, and other biomolecules. It is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This suggests that this compound could play a role in biochemical reactions involving divalent metal ions .
Cellular Effects
It demonstrates inhibitory activity without reversible effects by divalent cations .
Molecular Mechanism
It is known that Salicylaldoxime, a related compound, works by preventing the effective combination of C’3 with EAC’1,4,2, rather than by destroying C’3 itself . This suggests that this compound might have a similar mechanism of action.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylsalicylaldoxime can be synthesized through the reaction of 3-methylsalicylaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction is as follows:
3-Methylsalicylaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Hydrochloric Acid
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance yield and purity. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize by-products.
化学反应分析
Types of Reactions: 3-Methylsalicylaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Ethers and esters.
科学研究应用
3-Methylsalicylaldoxime has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research explores its use in developing drugs for neurodegenerative diseases due to its neuroprotective effects.
Industry: It is utilized in the extraction and purification of metals from ores, leveraging its chelating properties.
相似化合物的比较
Salicylaldoxime: The parent compound, known for its chelating properties.
2-Methylsalicylaldoxime: Another methyl-substituted derivative with similar properties.
4-Methylsalicylaldoxime: A positional isomer with distinct reactivity.
Uniqueness: 3-Methylsalicylaldoxime is unique due to the specific position of the methyl group, which influences its reactivity and chelating ability. This positional substitution can affect the stability and formation of metal complexes, making it a valuable compound in specific applications .
属性
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-6-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-9-11)8(6)10/h2-5,10-11H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHFFKODHFICU-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
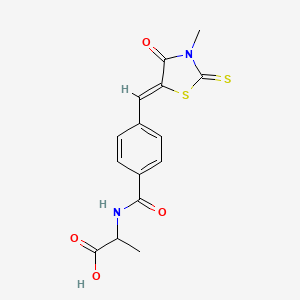
![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)
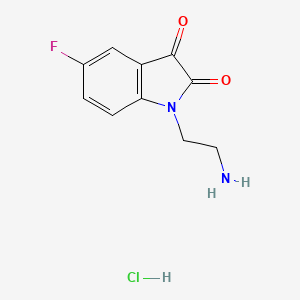
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)
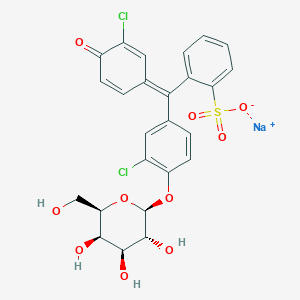
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
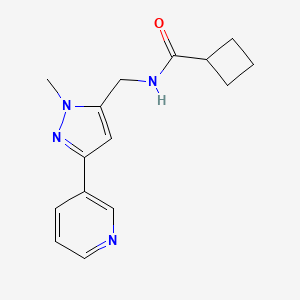
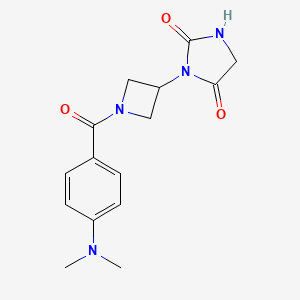
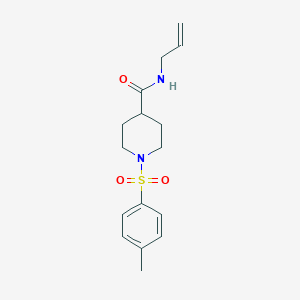
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)

![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)
![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)
